molecular formula C18H18F3NO B605500 Ampreloxetine CAS No. 1227056-84-9

Ampreloxetine

Cat. No.: B605500
CAS No.: 1227056-84-9
M. Wt: 321.3 g/mol
InChI Key: TZIALEBTHQWNAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ampreloxetine involves several steps, starting from the appropriate precursor compounds. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of a piperidine derivative with a trifluoromethyl phenol derivative under controlled conditions.

    Purification and isolation: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Industrial production: On an industrial scale, the production of this compound would involve optimization of reaction conditions to maximize yield and minimize impurities. .

Chemical Reactions Analysis

Ampreloxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Ampreloxetine has a wide range of scientific research applications:

Mechanism of Action

Ampreloxetine exerts its effects by selectively inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft back into presynaptic neurons. By inhibiting this transporter, this compound increases the concentration of norepinephrine in the synaptic cleft, enhancing its availability to bind to adrenergic receptors. This leads to increased sympathetic tone and improved blood pressure regulation in patients with neurogenic orthostatic hypotension .

Comparison with Similar Compounds

Ampreloxetine is unique in its selectivity and long-acting nature compared to other norepinephrine reuptake inhibitors. Similar compounds include:

    Atomoxetine: Another norepinephrine reuptake inhibitor used primarily for the treatment of attention-deficit/hyperactivity disorder.

    Reboxetine: A norepinephrine reuptake inhibitor used for the treatment of depression.

    Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for the treatment of depression and anxiety disorders.

This compound’s unique properties, such as its selectivity and long duration of action, make it a promising candidate for the treatment of neurogenic orthostatic hypotension and other conditions involving norepinephrine dysregulation .

Properties

CAS No.

1227056-84-9

Molecular Formula

C18H18F3NO

Molecular Weight

321.3 g/mol

IUPAC Name

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine

InChI

InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2

InChI Key

TZIALEBTHQWNAO-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F

Canonical SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TD-9855;  TD9855;  TD 9855;  Ampreloxetine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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